![molecular formula C27H27N3O5S B2959496 N-[1-(benzenesulfonyl)-2-[4-(3-methylbenzoyl)piperazin-1-yl]-2-oxoethyl]benzamide CAS No. 1025032-63-6](/img/structure/B2959496.png)

N-[1-(benzenesulfonyl)-2-[4-(3-methylbenzoyl)piperazin-1-yl]-2-oxoethyl]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

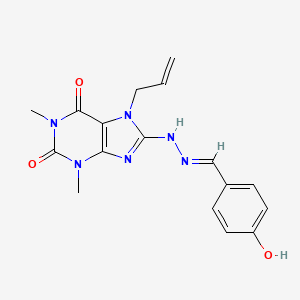

“N-(2-(4-(3-methylbenzoyl)piperazin-1-yl)-2-oxo-1-(phenylsulfonyl)ethyl)benzamide” is a chemical compound that features a piperazine ring . Piperazine and its derivatives show a wide range of biological and pharmaceutical activity .

Synthesis Analysis

The synthesis of such compounds often involves multi-step procedures . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of these compounds is characterized by techniques such as IR, 1H NMR, 13C NMR, and mass spectral technique .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Applications De Recherche Scientifique

Antimalarial Studies

Research into antimalarial sulfonamides has explored the reactivity and potential of compounds, including derivatives of N-(phenylsulfonyl)acetamide, demonstrating significant antimalarial activity and selectivity, partly attributed to the inclusion of quinoxaline moieties (Fahim & Ismael, 2021).

Antidepressant Development

Lu AA21004, an antidepressant, undergoes oxidative metabolism involving various cytochrome P450 enzymes, leading to the formation of multiple metabolites (Hvenegaard et al., 2012).

Alzheimer's Disease Treatment

SAM-760, a 5HT6 antagonist investigated for Alzheimer’s disease treatment, predominantly metabolizes through CYP3A, indicating a modest drug-drug interaction potential (Sawant-Basak et al., 2018).

Anticancer Activity

Derivatives of N-substituted benzamides have been synthesized and evaluated for their anticancer activity against various cancer cell lines, showing moderate to excellent activity (Ravinaik et al., 2021).

Cardiac Electrophysiological Activity

N-substituted imidazolylbenzamides and benzene-sulfonamides have been synthesized and evaluated as selective class III agents for cardiac electrophysiological activity, indicating potential as antiarrhythmic agents (Morgan et al., 1990).

Hypoglycemic Agent Development

The design and synthesis of certain sulphonylureas/guanidine-based derivatives have shown promising results as hypoglycemic agents, with significant activity compared to the standard drug glibenclamide (Panchal et al., 2017).

Anti-HIV Activity

Synthesis and evaluation of new derivatives of 2-piperazino-1,3-benzo[d]thiazoles have been conducted for their antiproliferative and anti-HIV activity, showing remarkable effects on certain cell lines (Al-Soud et al., 2010).

Anti-Acetylcholinesterase Activity

New piperidine derivatives have been synthesized and evaluated for their anti-acetylcholinesterase activity, identifying potent inhibitors of acetylcholinesterase, which could serve as antidementia agents (Sugimoto et al., 1990).

Antimicrobial Studies

Synthesis and evaluation of N-substituted derivatives have been explored for their antimicrobial activities, with some compounds exhibiting moderate to significant activity against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016).

Development of Radioligands for Acetylcholinesterase

Efforts to develop fluorine-18-labeled radioligands for in vivo imaging of acetylcholinesterase have shown potential, despite challenges in achieving region-specific brain distribution (Brown-Proctor et al., 1999).

Mécanisme D'action

Safety and Hazards

Orientations Futures

The future directions in the research of these compounds could involve the development of new analogs of bioactive heterocyclic compounds, which is a major challenge in synthetic organic and medicinal chemistry . Further studies could also focus on increasing the biological activity of these derivatives .

Propriétés

IUPAC Name |

N-[1-(benzenesulfonyl)-2-[4-(3-methylbenzoyl)piperazin-1-yl]-2-oxoethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27N3O5S/c1-20-9-8-12-22(19-20)26(32)29-15-17-30(18-16-29)27(33)25(28-24(31)21-10-4-2-5-11-21)36(34,35)23-13-6-3-7-14-23/h2-14,19,25H,15-18H2,1H3,(H,28,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWYVACWUBCXNSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)N2CCN(CC2)C(=O)C(NC(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2959414.png)

![2-{[1-(2-Bromobenzoyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B2959416.png)

![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2959424.png)

![N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,6-difluorobenzamide](/img/structure/B2959425.png)

![2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2959428.png)

![1,3-Dimethyl-7-[2-(5-methyl-[1,3,4]thiadiazol-2-ylsulfanyl)-ethyl]-8-piperidin-1-yl-3,7-dihydro-purine-2,6-dione](/img/structure/B2959430.png)